2-(Dimethylamino)propane-1-thiol
Overview
Description
2-(Dimethylamino)propane-1-thiol is an organic compound with the molecular formula C5H13NS and a molecular weight of 119.23 g/mol It is characterized by the presence of a thiol group (-SH) and a dimethylamino group (-N(CH3)2) attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)propane-1-thiol typically involves the reaction of 2-chloropropane-1-thiol with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction . The reaction conditions generally include a solvent like methanol or ethanol and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The purity of the final product is ensured through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Thiolate anions (R-S^-).
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-(Dimethylamino)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of thiol-disulfide exchange reactions and as a probe for redox biology.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)propane-1-thiol involves its ability to undergo thiol-disulfide exchange reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, which is crucial in redox biology and protein folding . The dimethylamino group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3-(Dimethylamino)-1-propanethiol: Similar structure but with the thiol group at a different position.
2-(Dimethylamino)ethanethiol: Shorter carbon chain but similar functional groups.
N,N-Dimethyl-2-mercaptoethylamine: Contains both a thiol and a dimethylamino group but with a different carbon backbone.
Uniqueness: 2-(Dimethylamino)propane-1-thiol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to participate in both thiol-disulfide exchange and nucleophilic substitution reactions makes it a valuable compound in various applications .
Properties
IUPAC Name |
2-(dimethylamino)propane-1-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGOSVDPSCPNGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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